5,7-Dinitroquinoxaline-2,3-dione

NMDA receptor Glycine site Radioligand binding

Procure 5,7-Dinitroquinoxaline-2,3-dione (MNQX) for precise neuropharmacological differentiation. This quinoxalinedione exhibits a reversed selectivity profile versus CNQX, acting as a potent NMDA/glycine site antagonist with reduced AMPA/kainate cross-reactivity. Essential for experiments requiring minimal non-NMDA receptor interference, validated in seizure models and synaptic plasticity studies. Ensure batch-to-batch consistency for reliable SAR campaigns.

Molecular Formula C8H2N4O6
Molecular Weight 250.12 g/mol
CAS No. 125910-83-0
Cat. No. B150015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dinitroquinoxaline-2,3-dione
CAS125910-83-0
Synonyms5,7-dinitroquinoxaline-2,3-dione
MNQX
Molecular FormulaC8H2N4O6
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H
InChIKeyMJMJVOWTLOXTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dinitroquinoxaline-2,3-dione (MNQX) – NMDA Glycine Site Antagonist for Ionotropic Glutamate Receptor Research


5,7-Dinitroquinoxaline-2,3-dione (CAS: 125910-83-0), commonly referred to as MNQX, is a quinoxalinedione derivative that functions as a potent antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor, and as a less potent antagonist at AMPA and kainate receptors . Its molecular weight is 250.13 Da and it is typically supplied as a crystalline solid for in vitro and in vivo neuropharmacological studies .

Why MNQX (5,7-Dinitroquinoxaline-2,3-dione) Cannot Be Replaced by Generic Quinoxalinedione Analogs


Quinoxalinediones are a class of glutamate receptor antagonists, but their receptor selectivity profiles are exquisitely sensitive to substitution patterns on the core scaffold [1]. A critical differentiation point is that MNQX (5,7-dinitro) demonstrates a reversed selectivity profile at NMDA vs. non-NMDA receptors compared to its close structural analog CNQX (6-cyano-7-nitro) . Specifically, MNQX is a more potent antagonist at the NMDA/glycine site, while CNQX is more potent at AMPA/kainate receptors . Generic substitution among quinoxalinediones therefore leads to fundamentally different experimental outcomes due to this inverted potency profile.

Quantitative Evidence for 5,7-Dinitroquinoxaline-2,3-dione (MNQX) Differentiation in iGluR Pharmacology


NMDA/Glycine Site Binding Affinity via [3H]Glycine Displacement

MNQX selectively binds to the strychnine-insensitive glycine site of the NMDA receptor, a feature that distinguishes it from non-NMDA selective quinoxalinediones like DNQX (6,7-dinitro). In competition binding assays using rat cortical membranes, MNQX displaced [3H]glycine binding, whereas it had no effect on [3H]CPP binding (a competitive NMDA site antagonist), confirming its specific glycine site interaction [1].

NMDA receptor Glycine site Radioligand binding

Comparative Antagonist Potency at NMDA vs. AMPA/Kainate Receptors Relative to CNQX

A direct comparison of MNQX with the structurally related quinoxalinedione CNQX (6-cyano-7-nitro) reveals an inverted potency profile. MNQX is described as a more potent NMDA/glycine site antagonist than CNQX, whereas it is a less potent AMPA/kainate antagonist than CNQX . This stands in contrast to CNQX, which is widely recognized as a potent AMPA/kainate antagonist (IC50 values of 0.3 μM and 1.5 μM for AMPA and kainate receptors, respectively, and 25 μM for the NMDA receptor) [1]. This differential profile is a critical factor in experimental design where receptor-specific antagonism is required.

NMDA antagonist AMPA antagonist Selectivity profile

In Vivo Anticonvulsant Activity in a Genetic Mouse Model of Seizures

The functional consequence of MNQX's NMDA/glycine site antagonism is demonstrated in vivo. MNQX was shown to antagonize audiogenic seizures in DBA-2 mice, a genetic model of reflex epilepsy [1]. While the study does not provide a direct quantitative comparison with other antagonists in the same assay, it establishes a unique in vivo proof-of-concept for this specific compound's ability to modulate NMDA receptor function via the glycine site, a property not shared by all quinoxalinediones.

Anticonvulsant DBA-2 mice In vivo efficacy

Physicochemical Properties and Predicted Oral Bioavailability Profile

The physicochemical profile of MNQX provides context for its handling and in vivo application. Predicted values include a LogP of -2.59, indicating high hydrophilicity, and a topological polar surface area (tPSA) of 151 Ų, which is relatively high . These properties influence solubility, membrane permeability, and blood-brain barrier penetration, which are critical considerations when selecting a tool compound for in vivo studies compared to more lipophilic quinoxalinediones.

Drug-likeness Physicochemical properties ADME

Entry in MeSH as a Distinct Pharmacological Tool

The compound is indexed as a Supplementary Concept in the Medical Subject Headings (MeSH) database under the unique ID C063295, with the entry term MNQX [1]. Its inclusion in this authoritative biomedical vocabulary confirms its recognition as a distinct chemical entity of pharmacological interest, separate from other quinoxalinediones like CNQX and DNQX. This facilitates precise literature searching and database curation for researchers using this specific compound.

Controlled vocabulary MeSH Database indexing

Optimal Use Cases for 5,7-Dinitroquinoxaline-2,3-dione (MNQX) in Glutamate Receptor Research


Dissecting NMDA Receptor Glycine Site Function in Primary Neuronal Cultures

Use MNQX to selectively antagonize the NMDA receptor glycine site without affecting the competitive NMDA (glutamate) site, as evidenced by its lack of effect on [3H]CPP binding [1]. This allows for the specific investigation of glycine site modulatory mechanisms in NMDA receptor-mediated responses, such as NMDA-evoked GABA release from cultured cortical neurons [1].

Comparative Selectivity Profiling Against CNQX in iGluR Pharmacology Studies

Employ MNQX as a pharmacological tool to differentiate NMDA/glycine site-mediated effects from AMPA/kainate receptor-mediated effects. Its inverted potency profile relative to CNQX—more potent at NMDA/glycine site, less potent at AMPA/kainate—makes it ideal for experiments where minimal cross-reactivity with non-NMDA receptors is required . This is particularly relevant when studying complex neuronal circuits or synaptic plasticity models where multiple iGluR subtypes are co-expressed.

In Vivo Anticonvulsant and Neuroprotection Studies in Rodent Models

MNQX has demonstrated in vivo efficacy in antagonizing audiogenic seizures in DBA-2 mice, providing a validated model for exploring the role of the NMDA receptor glycine site in epilepsy and excitotoxicity [1]. Researchers can leverage this established model to investigate glycine site antagonism as a potential therapeutic strategy for seizure disorders or neuroprotection following excitotoxic insults.

Development of Novel Glycine Site Antagonists via SAR Studies

Utilize MNQX as a reference compound in structure-activity relationship (SAR) campaigns aimed at developing new quinoxalinedione-based iGluR ligands [2]. Its distinct 5,7-dinitro substitution pattern and unique selectivity profile serve as a benchmark for evaluating the binding affinity and functional activity of newly synthesized analogs, particularly those targeting the NMDA receptor glycine site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dinitroquinoxaline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.